REACTION_CXSMILES
|
[OH2:1].[NH2:2][NH2:3].C(OC(C1C2(CCCCC2)SC(C([N:32]2[C:36](=O)[C:35]3=[CH:38][CH:39]=[CH:40][CH:41]=[C:34]3[C:33]2=[O:42])C(OC(C)(C)C)=O)N1)=O)C1C=CC=CC=1.Cl.C[N:45](C)C=O>>[C:33]([NH:32][NH2:45])(=[O:42])[C:34]1[C:35](=[CH:38][CH:39]=[CH:40][CH:41]=1)[C:36]([NH:2][NH2:3])=[O:1] |f:0.1|
|
Name
|
tert-butyl 4-benzyloxycarbonyl-alphaphthalimido-1-thia-3-azaspiro[4.5]decane-2-acetate
|
Quantity
|
0.128 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)C1NC(SC12CCCCC2)C(C(=O)OC(C)(C)C)N2C(C=1C(C2=O)=CC=CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.142 mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
to the resulting clear solution are added 120 ml
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C(=O)NN)=CC=CC1)(=O)NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |